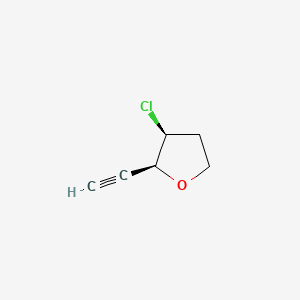

Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) is a chiral compound with significant interest in organic chemistry due to its unique structure and reactivity. This compound features a five-membered oxolane ring with a chlorine atom and an ethynyl group attached to the second and third carbon atoms, respectively. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable oxirane precursor with a chloroacetylene reagent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the acetylene, facilitating the nucleophilic attack on the oxirane ring.

Another method involves the use of a chiral auxiliary to induce the desired stereochemistry during the formation of the oxolane ring. This approach often employs asymmetric catalysis or chiral ligands to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Enzymatic catalysis using engineered microorganisms or isolated enzymes can also be employed to achieve high stereoselectivity and environmentally friendly production.

Análisis De Reacciones Químicas

Types of Reactions

Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

Cycloaddition: The ethynyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or lithium diisopropylamide in aprotic solvents like tetrahydrofuran or dimethyl sulfoxide.

Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in aqueous or organic solvents.

Reduction: Palladium on carbon, platinum oxide, or lithium aluminum hydride in hydrogen or inert gas atmospheres.

Cycloaddition: Diene or dienophile reagents in the presence of Lewis acids like aluminum chloride or boron trifluoride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxolane, while oxidation of the ethynyl group can produce an oxolane with a carbonyl functional group.

Aplicaciones Científicas De Investigación

Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) has diverse applications in scientific research, including:

Chemistry: As a building block for the synthesis of complex organic molecules and natural products.

Biology: As a probe for studying enzyme mechanisms and protein-ligand interactions.

Medicine: As a potential intermediate in the synthesis of pharmaceuticals with chiral centers.

Industry: As a precursor for the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) involves its interaction with molecular targets through its functional groups. The ethynyl group can act as a reactive site for nucleophilic attack, while the chlorine atom can participate in electrophilic substitution reactions. The oxolane ring provides structural stability and influences the compound’s reactivity and selectivity.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3R)-3-chloro-2-ethynyloxolane: The enantiomer of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) with opposite stereochemistry.

(2S,3S)-3-bromo-2-ethynyloxolane: A similar compound with a bromine atom instead of chlorine.

(2S,3S)-3-chloro-2-propynyloxolane: A compound with a propynyl group instead of an ethynyl group.

Uniqueness

Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) is unique due to its specific stereochemistry and the presence of both a chlorine atom and an ethynyl group. This combination of functional groups and chiral centers makes it a valuable compound for studying stereoselective reactions and developing chiral catalysts.

Actividad Biológica

Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) is a chiral compound characterized by its unique structure, which includes a five-membered oxolane ring, a chlorine atom at the 3-position, and an ethynyl group at the 2-position. This compound has garnered interest in organic chemistry and biochemistry due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C₈H₈ClO

- CAS Number : 122305-58-2

- Molecular Weight : 158.60 g/mol

The stereochemistry of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) is defined as (2S,3S), indicating specific spatial arrangements that influence its biological activity. The presence of the chlorine atom and the ethynyl group contributes to its reactivity and potential interactions with biological targets.

The biological activity of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) is primarily attributed to its structural features that allow it to interact with various molecular targets. The ethynyl group serves as a reactive site for nucleophilic attack, while the chlorine atom can participate in electrophilic substitution reactions. This dual reactivity profile makes it a valuable candidate for drug development and biochemical studies.

Research Findings

- Anticancer Potential : Preliminary studies suggest that derivatives of compounds similar to Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) exhibit significant anticancer properties. For instance, research on analogs of resveratrol has shown potential in inhibiting the proliferation of human breast cancer cell lines (MCF-7) through mechanisms involving apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, influencing pathways critical for cancer cell metabolism and survival. Its unique structure allows it to bind selectively to active sites on enzymes, potentially disrupting their function.

- Synthesis of Chiral Drugs : Due to its chiral nature, Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) can serve as an intermediate in synthesizing other chiral pharmaceuticals, enhancing bioavailability and therapeutic efficacy.

Case Studies

Preparation Methods

Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) can be synthesized through several methods:

- Nucleophilic Substitution : Reacting an oxirane precursor with chloroacetylene under basic conditions.

- Chiral Auxiliary Method : Using asymmetric catalysis or chiral ligands to induce desired stereochemistry during synthesis.

Industrial Applications

The compound has applications across various fields:

- Medicinal Chemistry : As a building block for synthesizing new drugs.

- Biochemical Research : As a probe for studying enzyme mechanisms.

- Specialty Chemicals : In the production of materials with specific properties.

Propiedades

IUPAC Name |

(2S,3S)-3-chloro-2-ethynyloxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO/c1-2-6-5(7)3-4-8-6/h1,5-6H,3-4H2/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFCOYSMOSCVGR-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1C(CCO1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1[C@H](CCO1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.